N-(diphenylmethyl)cyclopropanecarboxamide
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Overview
Description
N-(diphenylmethyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C₁₉H₂₃NO It is characterized by a cyclopropane ring attached to a carboxamide group, with a diphenylmethyl substituent
Mechanism of Action
Target of Action
Cyclopropane-containing compounds have been found to have wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology . They are usually essential for biological activities .
Mode of Action
It’s known that cyclopropane-containing compounds have unique structural and chemical properties . The specific interactions of N-(diphenylmethyl)cyclopropanecarboxamide with its targets would depend on these properties.
Biochemical Pathways
Cyclopropane biosynthesis involves enzymatic cyclopropanations, which can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not . The reactions can further be classified based on the key intermediates required prior to cyclopropane formation, which can be carbocations, carbanions, or carbon radicals .
Pharmacokinetics
The cyclopropanecarboxamide group is insoluble in water , which could impact its bioavailability.
Result of Action
Cyclopropane-containing compounds are usually essential for biological activities .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, its solubility could affect its distribution in the body and its interaction with targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(diphenylmethyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with diphenylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow methods to enhance efficiency and yield. These methods allow for better control over reaction parameters and can be scaled up for large-scale production. The use of microreactors and automated systems can further optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(diphenylmethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylmethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: N-(diphenylmethyl)cyclopropanecarboxamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of cyclopropane-containing molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine: this compound has potential applications in medicinal chemistry. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
- N-(diphenylmethyl)cyclopentanecarboxamide
- N-(diphenylmethyl)cyclohexanecarboxamide
- N-(diphenylmethyl)cyclobutanecarboxamide
Comparison: Compared to similar compounds, N-(diphenylmethyl)cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and biological properties. The strain in the cyclopropane ring can influence its reactivity and interactions with molecular targets. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-benzhydrylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c19-17(15-11-12-15)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBODPRZYMGNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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